molecular formula C23H25N5O4 B2644863 ethyl 1-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1396862-70-6

ethyl 1-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2644863
CAS No.: 1396862-70-6
M. Wt: 435.484
InChI Key: XHPRWMDEORYHSO-UHFFFAOYSA-N
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Description

Ethyl 1-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring:

  • A 1,2,3-triazole core substituted with a 2-methoxyphenyl group (position 1) and a pyridin-2-yl group (position 5).
  • A piperidine-4-carboxylate moiety connected via a carbonyl group to the triazole.
  • Ethyl ester functionality, enhancing lipophilicity compared to carboxylic acid derivatives.

Properties

IUPAC Name

ethyl 1-[1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-3-32-23(30)16-11-14-27(15-12-16)22(29)20-21(17-8-6-7-13-24-17)28(26-25-20)18-9-4-5-10-19(18)31-2/h4-10,13,16H,3,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPRWMDEORYHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Triazole-Carboxylic Acid Pyrazole-Chloropyridine Thiazole Derivative
Molecular Weight ~432 g/mol (estimated) 314.73 g/mol ~310 g/mol 288.79 g/mol
logP (Predicted) Higher (ethyl ester) 1.45 (acid form) ~2.8 (chlorine) 2.5
Solubility Moderate (ester) High (carboxylic acid) Low (chlorine) Moderate
Key Functional Groups Triazole, pyridine, methoxy Triazole, pyridine, Cl/CH3 Pyrazole, Cl-pyridine Thiazole, Cl

Biological Activity

Ethyl 1-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound belonging to the class of 1,2,3-triazoles. This compound exhibits a unique structural profile that suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N5O4C_{23}H_{25}N_{5}O_{4} with a molecular weight of approximately 435.48 g/mol. The presence of various functional groups, including a piperidine ring, pyridine moiety, and ethyl ester, indicates its potential for diverse biological interactions.

Antimicrobial and Anticancer Properties

Compounds containing triazole rings have been shown to exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. Specifically, related triazole compounds have demonstrated efficacy as enzyme inhibitors and receptor modulators, suggesting that this compound may possess similar therapeutic potential.

Table 1: Comparison of Biological Activities of Related Triazole Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylatePyridine ring; TriazoleAntimicrobial
5-Methyl-1-(pyridin-3-yl)-1H-1,2,3-triazoleMethyl group; PyridineAnticancer
4-Aryl-1H-1,2,3-triazolesVarious aryl groups; TriazoleAntiviral

This table highlights the diversity in biological activity among structurally related compounds. The unique combination of functional groups in this compound may enhance its interaction with specific biological targets compared to other triazoles.

Research into the mechanism of action for triazole compounds often involves studies on their binding affinity to various enzymes and receptors. Techniques such as molecular docking and dynamic simulations are employed to elucidate these interactions. For instance, similar compounds have been evaluated for their ability to inhibit key enzymes involved in disease pathways .

Case Studies

In a recent study focusing on triazole derivatives as anti-tubercular agents, several compounds were synthesized and evaluated against Mycobacterium tuberculosis. The most active derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM . This highlights the potential for this compound to be explored further in similar contexts.

Q & A

Basic: What are the typical synthetic routes for this compound?

Answer:
The synthesis likely involves multi-step protocols, including cyclocondensation and functionalization. A common approach for analogous triazole-piperidine hybrids involves:

  • Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using substituted azides and alkynes.
  • Step 2: Piperidine ring functionalization via nucleophilic acyl substitution or amide coupling. For example, Biginelli-like reactions have been used to assemble pyrazole-piperidine systems under acidic conditions .
  • Step 3: Esterification or carboxylation at the piperidine-4-position, often using ethyl chloroformate or DCC-mediated coupling .

Key Considerations:

  • Purification via column chromatography or recrystallization to isolate intermediates.
  • Characterization at each step using 1H^1H/13C^{13}C NMR and HPLC for purity validation.

Advanced: How can reaction conditions be optimized to improve regioselectivity in triazole formation?

Answer:
Regioselectivity in 1,2,3-triazole synthesis is critical. Strategies include:

  • Catalyst Tuning: Use of Cu(I) complexes with ligands (e.g., TBTA) to favor 1,4-disubstituted triazoles over 1,5-isomers.
  • Solvent/Time Control: Polar aprotic solvents (DMF, MeCN) at 60–80°C enhance reaction rates and selectivity. Evidence shows that prolonged reflux in ethanol can lead to byproducts, necessitating real-time monitoring via TLC .
  • Substituent Effects: Electron-withdrawing groups on azides (e.g., 2-methoxyphenyl) may direct cycloaddition pathways. Computational DFT studies can predict regiochemical outcomes .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Answer:

  • NMR Spectroscopy: 1H^1H NMR identifies proton environments (e.g., triazole C-H at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm1^{-1}) and triazole C-N (~1600 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in spectral data?

Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Regiochemistry: Distinguishes 1,4- vs. 1,5-triazole substitution patterns.
  • Conformational Analysis: Piperidine chair vs. boat conformations and torsion angles between triazole and pyridine rings.
    For example, studies on ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate revealed a planar triazole-pyridine system with a piperidine chair conformation, validated by C–H···O hydrogen bonding .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme Inhibition: Assays targeting kinases or proteases using fluorescence polarization or colorimetric substrates (e.g., ATPase/GTPase activity).
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Receptor Binding: Radioligand displacement studies (e.g., 3H^3H-labeled antagonists for GPCRs) .

Advanced: How can computational models predict target selectivity?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., kinase ATP pockets).
  • MD Simulations: GROMACS or AMBER for assessing ligand-receptor stability over 100-ns trajectories.
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with pyridine N, hydrophobic contacts with methoxyphenyl). Evidence from pyrazole-carboxylate analogs shows that triazole orientation impacts binding to COX-2 vs. COX-1 .

Basic: How are solubility and stability profiles assessed?

Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy.
  • Stability:
    • Chemical: HPLC monitoring under accelerated conditions (40°C/75% RH) for degradation products.
    • Metabolic: Microsomal incubation (human liver microsomes) with LC-MS/MS to identify phase I metabolites .

Advanced: How to address contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.
  • Structural Confirmation: Re-evaluate disputed compounds via X-ray crystallography to rule out regioisomeric impurities .
  • Cell Line Heterogeneity: Use authenticated cell lines (e.g., ATCC) and replicate across multiple models .

Basic: What are common synthetic impurities, and how are they controlled?

Answer:

  • Byproducts: Unreacted azides, des-ethyl esters, or triazole regioisomers.
  • Mitigation:
    • Process Optimization: Quench excess reagents (e.g., sodium ascorbate to deactivate Cu catalysts).
    • Analytical QC: Use UPLC-PDA with orthogonal methods (e.g., charged aerosol detection) for impurity profiling .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Answer:

  • Prodrug Design: Replace ethyl ester with pivaloyloxymethyl (POM) groups to resist esterase cleavage.
  • Structural Modifications: Fluorination of the pyridine ring or piperidine N-alkylation to reduce CYP450-mediated oxidation. Evidence from fluorophenyl-pyrazole analogs shows improved t1/2_{1/2} in rodent models .

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